molecular formula C18H12O B14510135 Benz(a)anthracen-11-ol CAS No. 63019-35-2

Benz(a)anthracen-11-ol

Cat. No.: B14510135
CAS No.: 63019-35-2
M. Wt: 244.3 g/mol
InChI Key: WIYBWPFGIVMWSW-UHFFFAOYSA-N
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Description

Benz(a)anthracen-11-ol is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings. Benz(a)anthracene is known for its carcinogenic properties and is produced during the incomplete combustion of organic matter . This compound, specifically, features a hydroxyl group (-OH) attached to the 11th carbon atom of the benz(a)anthracene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benz(a)anthracen-11-ol typically involves the hydroxylation of benz(a)anthracene. One common method is the use of metal-catalyzed reactions, such as those involving palladium or platinum catalysts, to introduce the hydroxyl group at the desired position . Another approach is the Friedel-Crafts alkylation followed by oxidation to achieve the hydroxylated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. These processes often utilize continuous flow reactors and advanced catalytic systems to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracen-11-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: The parent compound without the hydroxyl group.

    Benzo(a)pyrene: Another PAH with a similar structure but with five fused benzene rings.

    Chrysene: A PAH with four fused benzene rings but a different arrangement.

Uniqueness

Benz(a)anthracen-11-ol is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and biological interactions compared to its parent compound and other similar PAHs . This functional group allows for specific reactions and applications, particularly in the study of PAH metabolism and carcinogenesis .

Properties

CAS No.

63019-35-2

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

benzo[a]anthracen-11-ol

InChI

InChI=1S/C18H12O/c19-18-7-3-5-13-10-14-9-8-12-4-1-2-6-15(12)16(14)11-17(13)18/h1-11,19H

InChI Key

WIYBWPFGIVMWSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C(=C3)C=CC=C4O

Origin of Product

United States

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